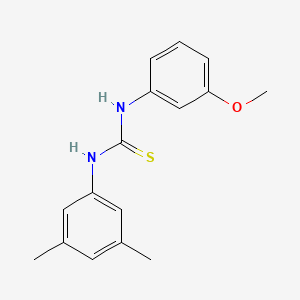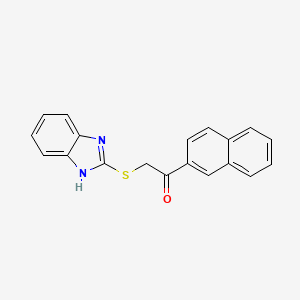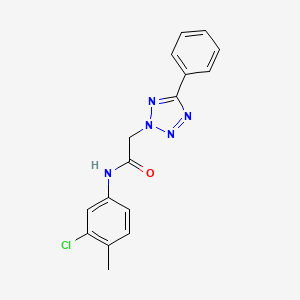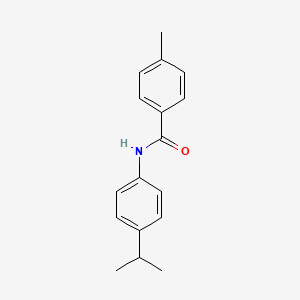
dimethyl 4-(3-hydroxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 4-(3-hydroxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, also known as rosmarinic acid dimethyl ester (RADE), is a natural compound found in various plants, including rosemary, sage, and lemon balm. RADE has been studied extensively due to its potential therapeutic effects, including antioxidant, anti-inflammatory, and anti-cancer properties.
作用机制
The mechanism of action of RADE is not fully understood, but it is believed to work through multiple pathways. RADE has been shown to inhibit the activity of various enzymes involved in inflammation and oxidative stress, including cyclooxygenase and lipoxygenase. Additionally, RADE has been shown to activate various antioxidant pathways in the body, including the Nrf2 pathway.
Biochemical and Physiological Effects:
RADE has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce oxidative stress, inflammation, and cell proliferation. Additionally, RADE has been shown to have neuroprotective effects, which can help protect the brain from damage caused by oxidative stress and inflammation.
实验室实验的优点和局限性
RADE has several advantages for lab experiments, including its natural origin, low toxicity, and availability. However, RADE also has some limitations, including its low solubility in water and potential instability under certain conditions.
未来方向
There are several future directions for research on RADE. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. Additionally, further research is needed to fully understand the mechanism of action of RADE and its potential interactions with other compounds. Finally, there is a need for more studies on the safety and toxicity of RADE, particularly in humans.
合成方法
RADE can be synthesized through the esterification of dimethyl 4-(3-hydroxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate acid with methanol and sulfuric acid. The reaction is typically carried out under reflux conditions for several hours, followed by purification using column chromatography. The synthesized compound can be characterized using various analytical techniques, including NMR and mass spectrometry.
科学研究应用
RADE has been studied extensively for its potential therapeutic effects. It has been shown to have antioxidant properties, which can protect cells from oxidative damage caused by free radicals. RADE has also been shown to have anti-inflammatory effects, which can help reduce inflammation in the body. Additionally, RADE has been studied for its potential anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro.
属性
IUPAC Name |
dimethyl 4-(3-hydroxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5/c1-20-14(18)11-7-16-8-12(15(19)21-2)13(11)9-4-3-5-10(17)6-9/h3-8,13,16-17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZGZIJXESVPCQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC=C(C1C2=CC(=CC=C2)O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 4-(3-hydroxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]azepane](/img/structure/B5741616.png)
![2-chloro-5-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoic acid](/img/structure/B5741618.png)

![N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5741632.png)
![4-[2-(1-hydroxy-2-naphthoyl)carbonohydrazonoyl]benzoic acid](/img/structure/B5741635.png)


![4-bromo-N-{[(2-furylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5741650.png)

![1-{[benzyl(phenyl)amino]methyl}-2,5-pyrrolidinedione](/img/structure/B5741668.png)

![4-ethyl-N-[4-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B5741702.png)
